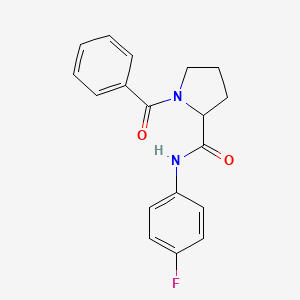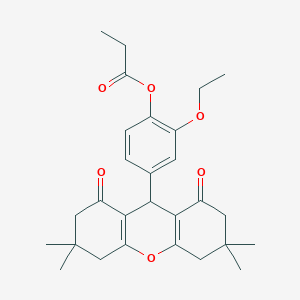
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide, also known as KW-6002, is a selective adenosine A2A receptor antagonist. It was first synthesized in 1996 by Kenji Watanabe at Kyowa Hakko Kogyo Co., Ltd. KW-6002 has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide acts as a selective antagonist of adenosine A2A receptors, which are primarily expressed in the striatum of the brain. Adenosine A2A receptors are involved in the regulation of dopamine release in the brain, and their blockade by this compound leads to an increase in dopamine release. This increased dopamine release is thought to be responsible for the therapeutic effects of this compound in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It increases dopamine release in the striatum, which is thought to be responsible for its therapeutic effects in Parkinson's disease. This compound also reduces the production of pro-inflammatory cytokines, which may contribute to its neuroprotective effects in Huntington's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide for lab experiments is its selectivity for adenosine A2A receptors. This allows researchers to specifically target these receptors without affecting other adenosine receptors. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another potential direction is the development of more potent and longer-lasting A2A receptor antagonists. Finally, the neuroprotective effects of this compound in Huntington's disease and Alzheimer's disease warrant further investigation to determine its potential as a therapeutic agent for these conditions.
Conclusion
In conclusion, this compound is a selective adenosine A2A receptor antagonist with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the blockade of adenosine A2A receptors, leading to an increase in dopamine release in the brain. This compound has been shown to have neuroprotective effects in animal models of Huntington's disease and Alzheimer's disease. While there are some limitations to its use in lab experiments, this compound remains a promising area of research for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide involves the reaction of 5-(2-furyl)-3-isoxazolecarboxylic acid with dicyclohexylcarbodiimide (DCC) and N,N-dimethylhexylamine (DMHA) in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. It has been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease. This compound has also been found to have neuroprotective effects in animal models of Huntington's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N,N-dicyclohexyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-20(17-14-19(25-21-17)18-12-7-13-24-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOQMQTXTYEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5978010.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5978018.png)
![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)

![2-{4-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-piperazinyl}pyrazine](/img/structure/B5978037.png)
methanone](/img/structure/B5978039.png)
![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B5978041.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5978048.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B5978058.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5978074.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5978104.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5978112.png)
![N,N-diethyl-2-[4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5978127.png)